![molecular formula C16H14N4 B186305 5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline CAS No. 15805-70-6](/img/structure/B186305.png)
5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline
Vue d'ensemble
Description
5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline is a heterocyclic compound with the molecular formula C16H14N4. It is known for its unique structure, which consists of fused quinoxaline rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with a diketone, followed by cyclization to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the core structure. These derivatives can exhibit diverse chemical and physical properties .
Applications De Recherche Scientifique
Anthelmintic Properties
Research indicates that 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline exhibits notable anthelmintic activity , making it effective against certain parasitic worms. This property positions it as a potential therapeutic agent for treating parasitic infections in humans and animals.
Anticancer Activity
The compound has been studied for its anticancer properties . Similar quinoxaline derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of cell signaling pathways and induction of apoptosis in cancer cells.
Antimicrobial Effects
There is ongoing research into the antimicrobial effects of this compound. Its structural similarities to other known antimicrobial agents suggest that it may effectively combat bacterial and fungal infections.
Chemical Synthesis and Reactions
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions typical for quinoxaline derivatives:
- Oxidation : Can be oxidized to form quinoxaline derivatives.
- Reduction : Reduction reactions can yield dihydroquinoxaline derivatives.
- Substitution : Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
These reactions facilitate the development of more complex heterocyclic compounds with varied biological activities .
Material Science Applications
The unique properties of this compound make it suitable for applications in material science:
- Electronic Materials : The compound's electronic properties can be harnessed in the development of organic semiconductors and photovoltaic materials.
- Optical Properties : Its structural characteristics may also lead to applications in optical devices due to potential light-emitting properties.
Mécanisme D'action
The mechanism of action of 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline involves its interaction with specific molecular targets. It can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,12-Dihydroquinoxalino[2,3-b]quinoxaline
- Quinoxalino[2,3-b]quinoxaline, 5,12-dihydro-
Uniqueness
5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline is unique due to the presence of methyl groups at the 5 and 11 positions, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its physical and chemical properties compared to similar compounds .
Activité Biologique
5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline (CAS No. 15805-70-6) is a heterocyclic compound with the molecular formula C16H14N4. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The unique structure of this compound consists of fused quinoxaline rings with methyl substitutions at the 5 and 11 positions. This modification can significantly influence its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C16H14N4 |
Molecular Weight | 262.314 g/mol |
IUPAC Name | This compound |
CAS Number | 15805-70-6 |
Anticancer Activity
Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various quinoxaline derivatives for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The results demonstrated that certain derivatives exhibited IC50 values ranging from to , indicating potent anticancer activity compared to doxorubicin (a standard chemotherapy drug) .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. In vitro studies assessed its activity against both Gram-positive and Gram-negative bacteria using the disk diffusion method. The compound showed considerable inhibition zones against strains like Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined to quantify its effectiveness against these pathogens .
The mechanism through which this compound exerts its biological effects involves modulation of specific biochemical pathways. It is believed to interact with molecular targets that regulate cell proliferation and apoptosis in cancer cells while disrupting microbial cell wall synthesis in bacteria.
Case Studies
- Cytotoxicity Study : A comparative analysis of various quinoxaline derivatives revealed that some compounds exhibited higher cytotoxicity against cancer cell lines than doxorubicin while remaining non-cytotoxic to normal cells (IC50 values >100 μg/mL). This suggests a promising therapeutic window for further development .
- Antimicrobial Efficacy : In a study examining the antimicrobial properties of synthesized quinoxaline derivatives, it was found that certain compounds demonstrated dual activity against both bacterial and fungal strains. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .
Propriétés
IUPAC Name |
6,12-dimethylquinoxalino[2,3-b]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-19-13-9-5-3-7-11(13)18-16-15(19)17-12-8-4-6-10-14(12)20(16)2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZFRRXCDGPRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C3C1=NC4=CC=CC=C4N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299859 | |
Record name | 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15805-70-6 | |
Record name | NSC133353 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,11-dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.